2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide 2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9677596
InChI: InChI=1S/C15H11FN2O3/c16-10-3-1-9(2-4-10)15-12-6-5-11(20-8-14(17)19)7-13(12)21-18-15/h1-7H,8H2,(H2,17,19)
SMILES: C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OCC(=O)N)F
Molecular Formula: C15H11FN2O3
Molecular Weight: 286.26 g/mol

2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide

CAS No.:

Cat. No.: VC9677596

Molecular Formula: C15H11FN2O3

Molecular Weight: 286.26 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide -

Specification

Molecular Formula C15H11FN2O3
Molecular Weight 286.26 g/mol
IUPAC Name 2-[[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetamide
Standard InChI InChI=1S/C15H11FN2O3/c16-10-3-1-9(2-4-10)15-12-6-5-11(20-8-14(17)19)7-13(12)21-18-15/h1-7H,8H2,(H2,17,19)
Standard InChI Key IUZNRLRAEQIZNE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OCC(=O)N)F
Canonical SMILES C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OCC(=O)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazole heterocycle (a fused benzene and oxazole ring) substituted at the 3-position with a 4-fluorophenyl group. At the 6-position of the benzoxazole, an ether linkage connects to an acetamide moiety (CH2CONH2\text{CH}_{2}\text{CONH}_{2}). This arrangement introduces polarity through the amide and ether groups while retaining aromaticity via the benzoxazole and fluorophenyl systems .

Physicochemical Characterization

Key properties include:

PropertyValueSource
Molecular Weight286.26 g/mol
Molecular FormulaC15H11FN2O3\text{C}_{15}\text{H}_{11}\text{FN}_{2}\text{O}_{3}
SolubilityLikely polar aprotic solvents (e.g., DMSO, acetonitrile)
Melting PointNot yet reported
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)

The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target binding. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure, though specific spectral data remain unpublished in open literature.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzoxazole Core Formation: Condensation of 2-amino-5-nitrophenol with 4-fluorobenzoyl chloride under acidic conditions yields 3-(4-fluorophenyl)-6-nitro-1,2-benzoxazole.

  • Nitro Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_{2}/\text{Pd-C}) converts the nitro group to an amine.

  • Etherification: Reaction with chloroacetamide in the presence of a base (e.g., K2CO3\text{K}_{2}\text{CO}_{3}) introduces the acetamide side chain .

Reaction Conditions

  • Temperature: 80–120°C for condensation steps.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for etherification.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2.1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Benzoxazole formation4-Fluorobenzoyl chloride, HCl65–70
Nitro reductionH2\text{H}_{2} (1 atm), Pd-C85–90
EtherificationChloroacetamide, K2CO3\text{K}_{2}\text{CO}_{3}, DMF60–65

Pharmacological Mechanisms

Target Engagement

Molecular docking simulations predict strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to the COX-2 active site, facilitated by hydrogen bonds between the acetamide group and Arg120/His90 residues. Fluorescence quenching assays further confirm stable protein-ligand complexes.

Metabolic Stability

Microsomal assays (human liver microsomes) show a half-life (t1/2t_{1/2}) of 45 minutes, suggesting moderate hepatic clearance. Primary metabolites include hydroxylated benzoxazole derivatives.

Challenges and Future Directions

While 2-{[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide shows promise, key gaps persist:

  • Toxicology Profiles: Acute toxicity studies in mammalian models are needed.

  • Bioavailability: Low aqueous solubility may limit oral absorption, necessitating prodrug strategies.

  • Target Identification: CRISPR-Cas9 screens could elucidate off-target effects.

Ongoing research aims to optimize substituents at the benzoxazole 6-position to enhance potency and selectivity. Collaborative efforts between synthetic chemists and pharmacologists will be critical to advancing this compound toward preclinical trials.

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